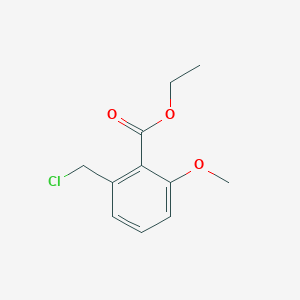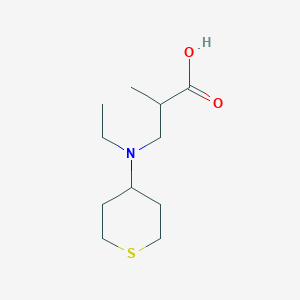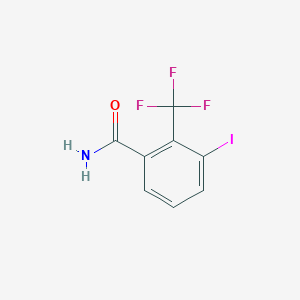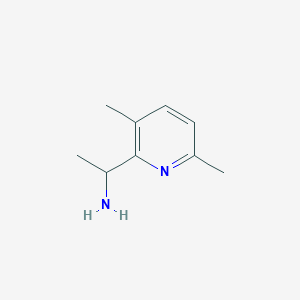
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate is a chemical compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted pyridazine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Hydrolysis: The major product is 6-chloro-3-ethoxypyridazine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate
- Ethyl 6-chloro-3-methoxypyridazine-4-carboxylate
- Ethyl 6-chloro-3-fluoropyridazine-4-carboxylate
Uniqueness
Ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various fields.
Propiedades
Número CAS |
1955539-71-5 |
|---|---|
Fórmula molecular |
C9H11ClN2O3 |
Peso molecular |
230.65 g/mol |
Nombre IUPAC |
ethyl 6-chloro-3-ethoxypyridazine-4-carboxylate |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-14-8-6(9(13)15-4-2)5-7(10)11-12-8/h5H,3-4H2,1-2H3 |
Clave InChI |
NGFSVBSRCXIFDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=C(C=C1C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)


![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)



![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)

